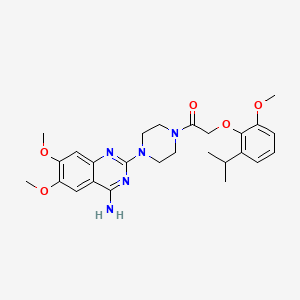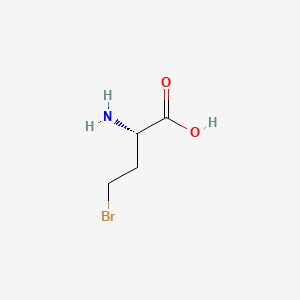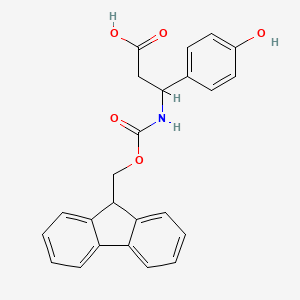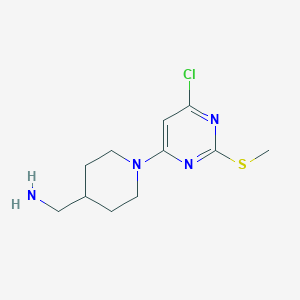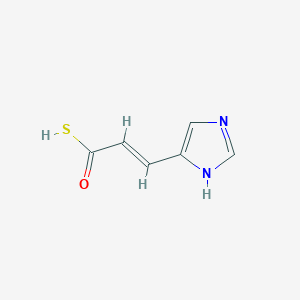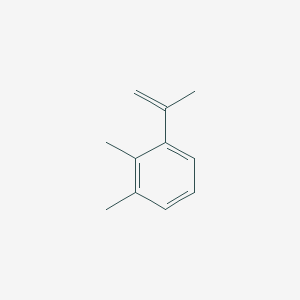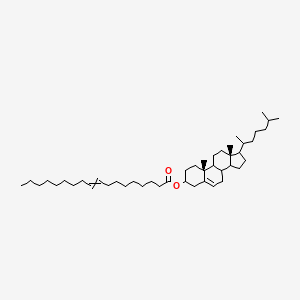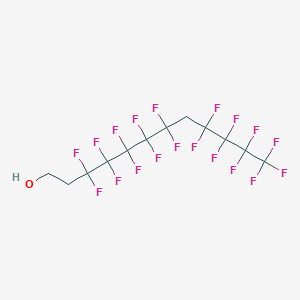
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-Nonadecafluorododecane-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol: is a fluorinated alcohol compound. It is characterized by its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as aldehydes or hydrocarbons.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated aldehydes or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions due to its low surface energy.
- Acts as a solvent for highly fluorinated compounds.
Biology:
- Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry:
- Utilized in the production of non-stick coatings and water-repellent materials.
- Applied in the manufacture of specialty lubricants and greases.
Mecanismo De Acción
The unique properties of 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol arise from its high degree of fluorination. The fluorine atoms create a highly stable and inert surface, reducing the compound’s reactivity with other substances. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s low surface energy makes it effective in reducing surface tension in various applications.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl acrylate
Uniqueness: 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol stands out due to its specific chain length and the presence of a terminal alcohol group. This combination of features provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications where other fluorinated compounds may not perform as effectively.
Propiedades
Número CAS |
1189053-13-1 |
|---|---|
Fórmula molecular |
C12H7F19O |
Peso molecular |
528.15 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecan-1-ol |
InChI |
InChI=1S/C12H7F19O/c13-4(14,1-2-32)7(19,20)10(25,26)8(21,22)5(15,16)3-6(17,18)9(23,24)11(27,28)12(29,30)31/h32H,1-3H2 |
Clave InChI |
XETVAXJOHQIQKB-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


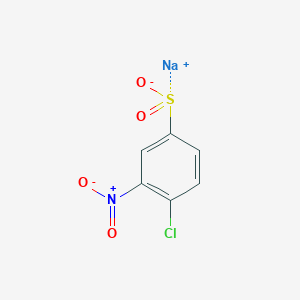
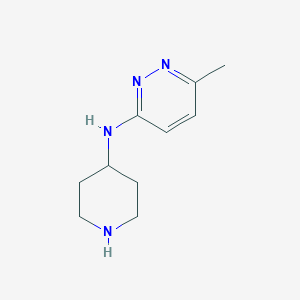
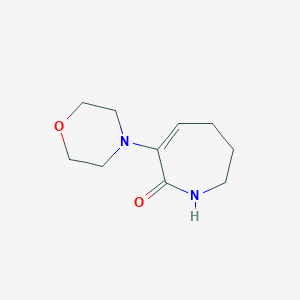
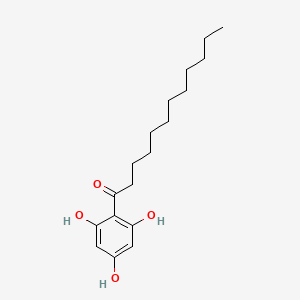
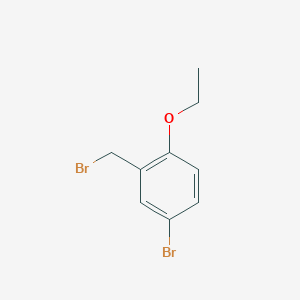
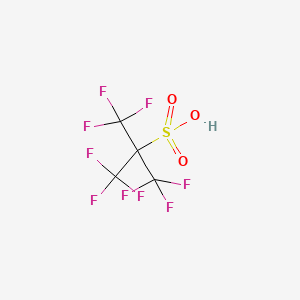
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
